N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide) is a complex organic compound known for its unique chemical structure and properties. This compound is widely used in the synthesis of thermosetting polymers and flame retardant resins . Its molecular formula is C21H14N2O4 and it has a molecular weight of 358.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide) typically involves the reaction of cis-butenedioic anhydride with 4,4’-methylenedianiline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH level to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N1,N~1’~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide) involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide) has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on cellular processes.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N1,N~1’~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide) involves its interaction with specific molecular targets and pathways. The compound acts as a cross-linking agent, forming covalent bonds with other molecules to create a three-dimensional network. This cross-linking enhances the thermal and mechanical properties of the resulting materials . The molecular targets and pathways involved in its action include various enzymes and receptors that facilitate the cross-linking process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N′-(Methylenedi-4,1-phenylene)bis(2-methylbutanamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(N-benzylformamide)
Uniqueness
N~1~,N~1’~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide) is unique due to its specific chemical structure, which imparts distinct properties such as high thermal stability and flame retardancy. These properties make it particularly valuable in the synthesis of advanced materials and industrial applications .
Eigenschaften
CAS-Nummer |
106327-13-3 |
---|---|
Molekularformel |
C33H28N4O4 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
N'-[4-[[4-[(4-anilino-4-oxobut-2-enoyl)amino]phenyl]methyl]phenyl]-N-phenylbut-2-enediamide |
InChI |
InChI=1S/C33H28N4O4/c38-30(34-26-7-3-1-4-8-26)19-21-32(40)36-28-15-11-24(12-16-28)23-25-13-17-29(18-14-25)37-33(41)22-20-31(39)35-27-9-5-2-6-10-27/h1-22H,23H2,(H,34,38)(H,35,39)(H,36,40)(H,37,41) |
InChI-Schlüssel |
PPFNNXPFRWTCCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C=CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C=CC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.